CMP-5 hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CMP5 involves several key steps, starting with the preparation of the carbazole core. The carbazole core is then functionalized with an ethyl group at the 9-position. Subsequently, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of CMP5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CMP5 undergoes various chemical reactions, including:
Oxidation: CMP5 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on CMP5.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CMP5 with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
CMP5 has a wide range of scientific research applications, including:
Mechanism of Action
CMP5 exerts its effects by selectively inhibiting the activity of PRMT5, a key enzyme involved in the methylation of arginine residues on histone proteins. By blocking PRMT5 activity, CMP5 prevents the formation of symmetrically dimethylated arginine residues, which are crucial for the regulation of gene expression. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
CMP5 is unique in its high selectivity for PRMT5 compared to other PRMT inhibitors. Similar compounds include:
PRMT1 Inhibitors: These compounds selectively inhibit PRMT1 but do not affect PRMT5.
PRMT4 Inhibitors: These inhibitors target PRMT4 and have different biological effects compared to CMP5.
PRMT7 Inhibitors: These compounds selectively inhibit PRMT7 and are used in different research applications
CMP5 stands out due to its specificity for PRMT5, making it a valuable tool for studying the biological functions of this enzyme and its role in various diseases.
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFUKBECEABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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